

Chemical structure and IUPAC name of 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

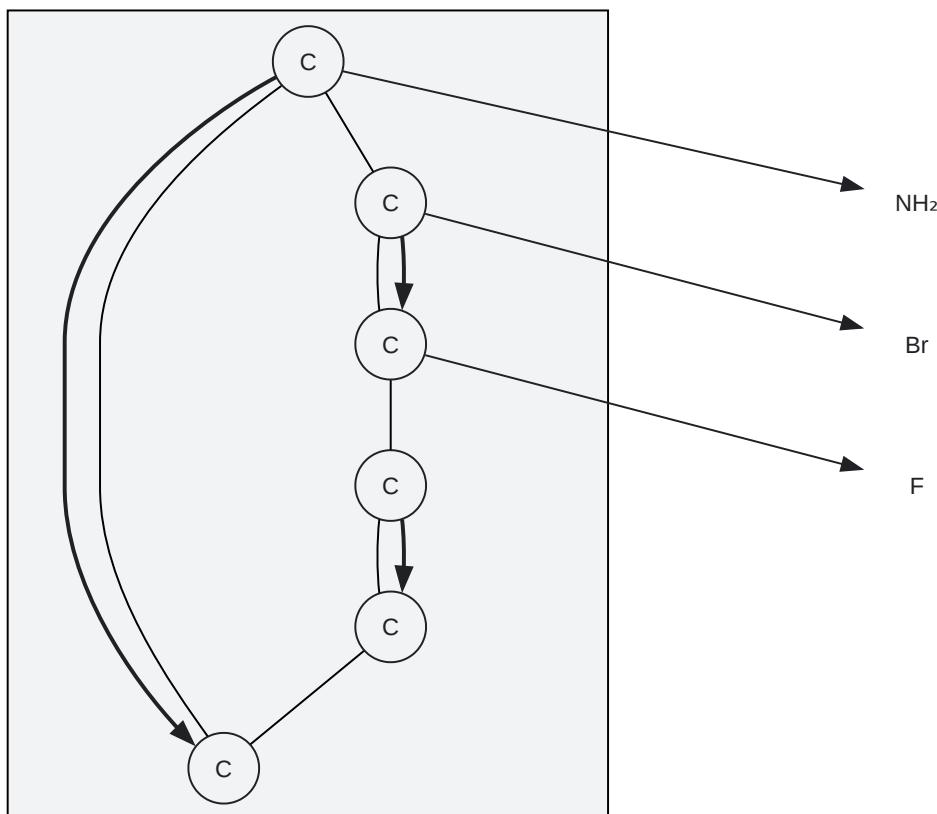
Compound of Interest

Compound Name: 2-Bromo-3-fluoroaniline

Cat. No.: B056032

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-3-fluoroaniline


This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-Bromo-3-fluoroaniline**, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-bromo-3-fluoroaniline**.^{[1][2]} The chemical structure consists of a benzene ring substituted with a bromine atom at the second position, a fluorine atom at the third position, and an amino group at the first position.

Below is a diagram representing the chemical structure of **2-Bromo-3-fluoroaniline**.

Chemical Structure of 2-Bromo-3-fluoroaniline

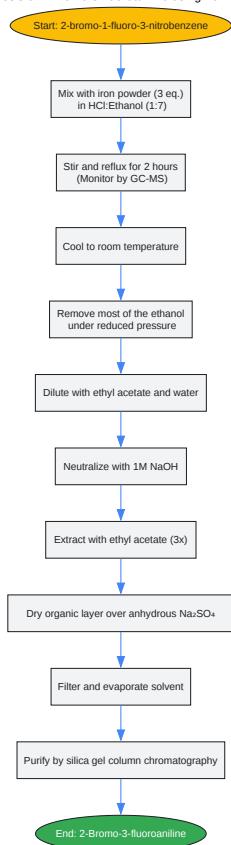
[Click to download full resolution via product page](#)

Chemical structure of **2-Bromo-3-fluoroaniline**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-3-fluoroaniline** is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

Property	Value
Molecular Formula	C6H5BrFN ^{[1][2][3][4]}
Molecular Weight	190.01 g/mol ^[4]
Appearance	Off-white to light yellow crystalline solid or liquid ^{[4][5][6]}
Melting Point	32-34 °C ^[7]
Boiling Point	229.8 ± 20.0 °C (Predicted) ^[7]
Density	1.670 g/mL ^{[3][8]}
Flash Point	94 °C (201 °F) ^{[7][8]}
Water Solubility	Slightly soluble ^{[3][7]}
InChI Key	XZRSXRUYEXBTGD-UHFFFAOYSA-N ^{[1][2][3]}
CAS Number	111721-75-6 ^{[1][2][3][4]}

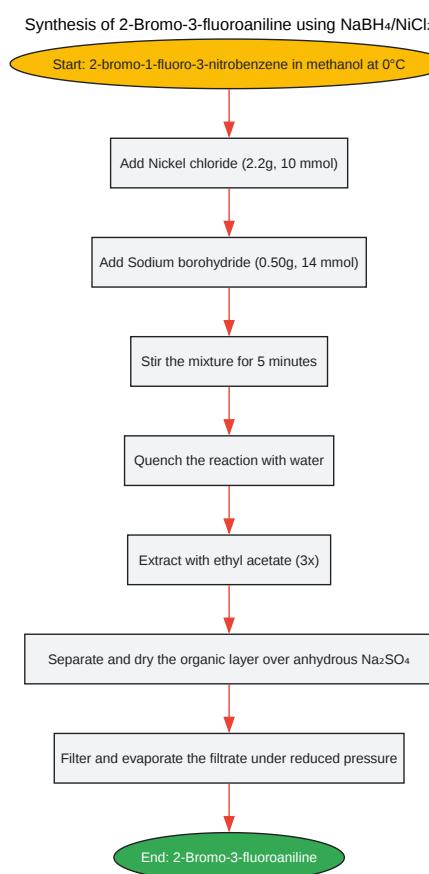

Experimental Protocols for Synthesis

2-Bromo-3-fluoroaniline is primarily synthesized through the reduction of 2-bromo-1-fluoro-3-nitrobenzene.^{[5][6][9]} Several effective methods have been documented, with variations in reagents and reaction conditions.

This protocol outlines the synthesis of **2-Bromo-3-fluoroaniline** using iron powder in an acidic ethanol solution.

Workflow Diagram:

Synthesis of 2-Bromo-3-fluoroaniline using Iron Powder


[Click to download full resolution via product page](#)**Synthesis of 2-Bromo-3-fluoroaniline using Iron Powder.**

Detailed Methodology:

- A mixture of 2-bromo-1-fluoro-3-nitrobenzene (1 equivalent) and iron powder (3 equivalents) is prepared in a solution of hydrochloric acid and ethanol (1:7 volume ratio).[5]
- The reaction mixture is stirred and heated under reflux for 2 hours. The progress of the reduction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[5]
- Upon completion, the mixture is cooled to room temperature.[5]
- The majority of the ethanol is removed under reduced pressure.[5]
- The residue is then diluted with ethyl acetate and water.[5]
- The aqueous solution is carefully neutralized using a 1M sodium hydroxide solution.[5]
- The aqueous layer is further extracted three times with ethyl acetate.[5]
- The combined organic layers are dried over anhydrous sodium sulfate.[5]
- The sodium sulfate is filtered off, and the filtrate is concentrated under reduced pressure.[5]
- The resulting crude product is purified by silica gel column chromatography to yield the final product, **2-Bromo-3-fluoroaniline**.[5]

This alternative method employs sodium borohydride in the presence of nickel chloride as a catalyst.

Workflow Diagram:

[Click to download full resolution via product page](#)**Synthesis of 2-Bromo-3-fluoroaniline using $\text{NaBH}_4/\text{NiCl}_2$.**

Detailed Methodology:

- 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 5.0 mmol) is dissolved in methanol (50 mL) and cooled to 0 °C.[5][9]
- Nickel chloride (2.2 g, 10 mmol) and sodium borohydride (0.50 g, 14 mmol) are sequentially added to the solution.[5][9]
- The mixture is stirred for 5 minutes at 0 °C.[5][9]
- The reaction is then quenched by the addition of water (20 mL).[5][9]
- The mixture is extracted three times with ethyl acetate (20 mL each).[5][9]
- The combined organic layers are separated and dried over anhydrous sodium sulfate.[5][9]
- After filtering off the sodium sulfate, the filtrate is evaporated under reduced pressure to obtain **2-Bromo-3-fluoroaniline**.[5][9] A yield of approximately 70% (600 mg) has been reported for this method.[9]

This industrial-scale method utilizes Raney nickel as a catalyst under hydrogen pressure.

Detailed Methodology:

- In a 500 mL stainless steel autoclave, 22.0 g of 1-fluoro-2-bromo-3-nitrobenzene is combined with 220.0 g of methanol and 2.2 g of Raney nickel catalyst.[7][9]
- The mixture is stirred vigorously for 5 hours at room temperature under a hydrogen pressure of 1 MPa.[7][9]
- After the reaction, the catalyst is filtered off.[7][9]
- The mother liquor is concentrated to remove the solvent, yielding 1-fluoro-2-bromo-3-aminobenzene (18.6 g, 98% yield).[7][9]

Applications and Reactivity

2-Bromo-3-fluoroaniline serves as a versatile intermediate in organic synthesis and pharmaceutical chemistry.^[5] The presence of the amino, bromo, and fluoro groups on the aniline ring provides multiple reaction sites. The amino group can undergo diazotization reactions, allowing for its conversion to other functional groups.^[5] Furthermore, the bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds with aryl groups.^[5] Its nucleophilic nature also allows for reactions like methylation.^[5] While it has shown some promise in animal studies for cancer treatment by reacting with DNA, its development has been hindered by its toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-fluoroaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Bromo-3-fluoroaniline Online | 2-Bromo-3-fluoroaniline Manufacturer and Suppliers [scimlifify.com]
- 3. 2-Bromo-3-fluoroaniline, 97% | Fisher Scientific [fishersci.ca]
- 4. 2-Bromo-3-Fluoroaniline | CAS 111721-75-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Page loading... [guidechem.com]
- 6. nbino.com [nbino.com]
- 7. echemi.com [echemi.com]
- 8. 2-Bromo-3-fluoroaniline | 111721-75-6 [chemicalbook.com]
- 9. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 2-Bromo-3-fluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056032#chemical-structure-and-iupac-name-of-2-bromo-3-fluoroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com